N-(3-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide
説明
N-(3-fluorophenyl)-4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]butanamide is a heterocyclic compound featuring a dihydropyridazinone core linked to a thiophene ring and a 3-fluorophenyl-substituted butanamide moiety. The dihydropyridazinone scaffold is known for its bioisosteric properties, often contributing to hydrogen bonding and π-π interactions in biological targets. The 3-fluorophenyl substituent introduces moderate lipophilicity and electronic effects, which may optimize pharmacokinetic properties such as solubility and metabolic stability .
特性
IUPAC Name |
N-(3-fluorophenyl)-4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c19-13-4-1-5-14(12-13)20-17(23)7-2-10-22-18(24)9-8-15(21-22)16-6-3-11-25-16/h1,3-6,8-9,11-12H,2,7,10H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZDUKHLFQFGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Compound A: 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-(4-sulfamoylphenyl)butanamide
This analog replaces the 3-fluorophenyl group with a 4-sulfamoylphenyl moiety. The sulfonamide group is strongly electron-withdrawing, which may enhance solubility but reduce membrane permeability compared to the fluorine substituent.
Thiophene-Linked Antiproliferative Agents
highlights thiophene derivatives with IC50 values as low as 9.39 µM against breast cancer cells, outperforming doxorubicin. Key analogs include:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26): Combines thiophene with a sulfonamide-thiazole moiety, achieving an IC50 of 10.25 µM.
- (Z)-3-(4-methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one (29): Features a benzothiazole group, yielding an IC50 of 9.39 µM.
Butanamide Derivatives as CTPS1 Inhibitors
A patent () describes N-(4-(5-chloropyridin-3-yl)phenyl)-2-(2-(cyclopropanesulfonamido)pyrimidin-4-yl)butanamide derivatives as CTPS1 inhibitors for cancer treatment. Key distinctions include:
- Chloropyridinyl vs. Fluorophenyl : The chlorine atom’s larger size and polarizability may enhance hydrophobic interactions compared to fluorine’s electronegativity.
- Sulfonamide vs. Fluorine : The cyclopropanesulfonamido group in the patent compound could improve target specificity for CTPS1, while the fluorine in the target compound may prioritize metabolic stability.
Structural and Functional Analysis
Role of the Dihydropyridazinone Core
The dihydropyridazinone ring in the target compound provides a rigid, planar structure conducive to intercalation or enzyme binding. Its keto group may participate in hydrogen bonding, similar to the enone systems in ’s thiophene derivatives .
Impact of Fluorine vs. Other Halogens
The 3-fluorophenyl group offers a balance between lipophilicity and electronic effects. Fluorine’s small size and high electronegativity may reduce steric hindrance and enhance metabolic stability compared to bulkier groups like chlorine in the CTPS1 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
